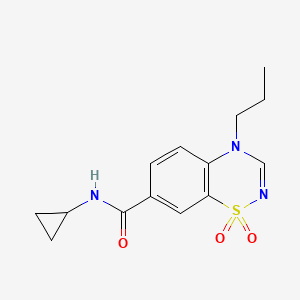
N-cyclopropyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide, commonly known as CPB-T, is a synthetic compound that belongs to the class of benzothiadiazine derivatives. CPB-T is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). In recent years, CPB-T has attracted significant attention from the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.
Wirkmechanismus
CPB-T acts as a positive allosteric modulator of the N-cyclopropyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of N-cyclopropyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has been implicated in various physiological and pathological processes, including synaptic plasticity, learning and memory, anxiety, depression, and addiction. CPB-T enhances the activity of N-cyclopropyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide by binding to a specific site on the receptor, which results in an increase in the affinity of the receptor for its endogenous ligand, glutamate.
Biochemical and Physiological Effects
CPB-T has been shown to enhance synaptic plasticity, which is a fundamental process underlying learning and memory. CPB-T has also been shown to improve cognitive function in animal models of cognitive impairment. In addition, CPB-T has been shown to reduce anxiety and depression-like behaviors in animal models of these disorders. CPB-T has also been shown to attenuate drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of CPB-T is its high potency and selectivity for the N-cyclopropyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide receptor. This property makes CPB-T an ideal tool for studying the physiological and pathological functions of N-cyclopropyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide in vitro and in vivo. However, one of the limitations of CPB-T is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on CPB-T. One area of interest is the potential therapeutic applications of CPB-T in various neurological and psychiatric disorders. Another area of interest is the development of novel CPB-T analogs with improved pharmacokinetic properties, such as solubility and bioavailability. Finally, further studies are needed to elucidate the precise molecular mechanisms underlying the effects of CPB-T on synaptic plasticity, cognitive function, and behavior.
Synthesemethoden
CPB-T can be synthesized using a multi-step synthetic route, starting from commercially available starting materials. The synthesis involves the reaction of 4-propylbenzenesulfonyl chloride with 4-amino-3-nitrobenzoic acid to form the intermediate 4-propyl-4H-1,2,4-benzothiadiazine-3-carboxylic acid. This intermediate is then reduced to the corresponding amine using a palladium-catalyzed hydrogenation reaction. The final step involves the reaction of the amine with cyclopropyl isocyanate to form CPB-T.
Wissenschaftliche Forschungsanwendungen
CPB-T has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In preclinical studies, CPB-T has been shown to enhance synaptic plasticity, improve cognitive function, and reduce anxiety and depression-like behaviors. CPB-T has also been shown to attenuate drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
N-cyclopropyl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-2-7-17-9-15-21(19,20)13-8-10(3-6-12(13)17)14(18)16-11-4-5-11/h3,6,8-9,11H,2,4-5,7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKBITJXWAODHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-biphenylyl)-5-(3-methoxypropanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4985783.png)
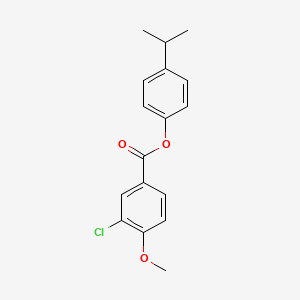
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B4985799.png)
![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(4-bromophenyl)vinyl]-4-methylbenzamide](/img/structure/B4985807.png)
![N-cyclopropyl-2-[(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B4985817.png)
amine oxalate](/img/structure/B4985821.png)
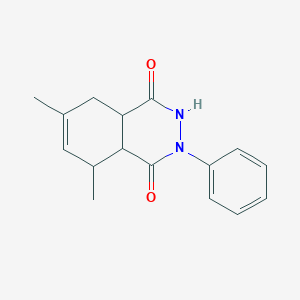
![N-[4-(4-bromophenyl)-3-isobutyl-1,3-thiazol-2(3H)-ylidene]-2-methoxyaniline hydrobromide](/img/structure/B4985843.png)

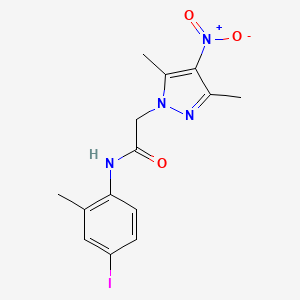
![1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B4985862.png)
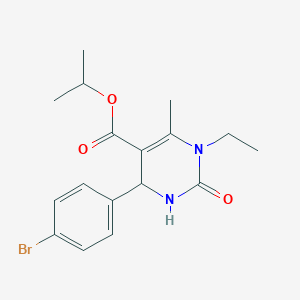

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[(6-methoxy-2H-chromen-3-yl)methyl]methanamine](/img/structure/B4985879.png)